molecular formula C17H24O2 B1530307 Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate CAS No. 1951439-98-7

Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate

Cat. No. B1530307
CAS RN: 1951439-98-7
M. Wt: 260.4 g/mol
InChI Key: XQNXFPDHSVYILI-UHFFFAOYSA-N
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Description

“Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate” is a chemical compound with the molecular formula C17H24O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. For “Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate”, the molecular structure is defined by its molecular formula, C17H24O2 .

Scientific Research Applications

Catalytic Reactions

A study by Tran et al. (2014) explores copper-catalyzed intermolecular amidation and imidation of unactivated alkanes, showcasing the potential of such compounds in facilitating functionalization at secondary C–H bonds. This process underscores the utility in organic synthesis, particularly in the formation of N-alkyl products, highlighting the intricacies of copper-catalysis and radical intermediates' involvement in alkane functionalization (Tran, Li, Driess, & Hartwig, 2014).

Combustion and Pyrolysis Studies

Wang et al. (2014) conducted an experimental and kinetic modeling study on methylcyclohexane pyrolysis and combustion, offering insights into the combustion chemistry of alkylated cyclohexanes. This research is crucial for developing kinetic models for larger cycloalkanes and practical fuels, providing a foundation for understanding combustion processes and emissions control (Wang et al., 2014).

Synthetic Methodologies

Kirillov et al. (2012) detailed the synthesis and analgesic activity of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, revealing the compound's potential in developing new analgesic agents. This study demonstrates the compound's role in medicinal chemistry, focusing on creating compounds with analgesic properties and low toxicity (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2012).

Lewis Acid-Catalyzed Reactions

Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, showcasing another facet of organic synthesis where such compounds can be intermediates for producing more complex structures. This methodological advancement allows for precise manipulations in synthesizing compounds with potential pharmacological applications (Lifchits & Charette, 2008).

properties

IUPAC Name

methyl 1-(3-phenylpropyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-19-16(18)17(12-6-3-7-13-17)14-8-11-15-9-4-2-5-10-15/h2,4-5,9-10H,3,6-8,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNXFPDHSVYILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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